molecular formula C26H31N5O B11044230 4-benzyl-N-[4-methyl-6-oxo-5-(2-phenylethyl)-1,6-dihydropyrimidin-2-yl]piperidine-1-carboximidamide

4-benzyl-N-[4-methyl-6-oxo-5-(2-phenylethyl)-1,6-dihydropyrimidin-2-yl]piperidine-1-carboximidamide

Cat. No.: B11044230
M. Wt: 429.6 g/mol
InChI Key: YHTQCZPVPNBTSX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-benzyl-N-[4-methyl-6-oxo-5-(2-phenylethyl)-1,6-dihydropyrimidin-2-yl]piperidine-1-carboximidamide is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a piperidine ring, a dihydropyrimidinone moiety, and a benzyl group, which contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-benzyl-N-[4-methyl-6-oxo-5-(2-phenylethyl)-1,6-dihydropyrimidin-2-yl]piperidine-1-carboximidamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Dihydropyrimidinone Core: This step involves the Biginelli reaction, where an aldehyde, a β-keto ester, and urea are condensed under acidic conditions to form the dihydropyrimidinone core.

    Introduction of the Piperidine Ring: The dihydropyrimidinone core is then reacted with a piperidine derivative under basic conditions to introduce the piperidine ring.

    Benzylation: The final step involves the benzylation of the piperidine nitrogen using benzyl chloride in the presence of a base such as sodium hydride.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl and piperidine moieties. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reduction reactions can be performed on the carbonyl groups using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl and piperidine positions. Reagents such as alkyl halides and nucleophiles like amines or thiols are commonly used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzyl or piperidine derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, this compound may serve as a ligand for studying receptor-ligand interactions. Its structural features make it a potential candidate for binding studies with various biological targets.

Medicine

In medicinal chemistry, 4-benzyl-N-[4-methyl-6-oxo-5-(2-phenylethyl)-1,6-dihydropyrimidin-2-yl]piperidine-1-carboximidamide could be investigated for its pharmacological properties. It may exhibit activity against certain diseases or conditions, making it a potential lead compound for drug development.

Industry

In the industrial sector, this compound could be used in the development of new materials with specific properties, such as polymers or coatings. Its chemical reactivity allows for the modification of material surfaces to achieve desired characteristics.

Mechanism of Action

The mechanism of action of 4-benzyl-N-[4-methyl-6-oxo-5-(2-phenylethyl)-1,6-dihydropyrimidin-2-yl]piperidine-1-carboximidamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound’s structure allows it to fit into the active sites of these targets, potentially inhibiting or modulating their activity. The pathways involved may include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

    4-Benzylpiperidine: This compound shares the benzyl and piperidine moieties but lacks the dihydropyrimidinone core.

    N-Benzylpiperidine-4-carboxamide: Similar in structure but with a carboxamide group instead of the carboximidamide.

    4-Methyl-6-oxo-5-phenylethyl-1,6-dihydropyrimidin-2-yl derivatives: These compounds share the dihydropyrimidinone core but differ in the substituents on the piperidine ring.

Uniqueness

4-benzyl-N-[4-methyl-6-oxo-5-(2-phenylethyl)-1,6-dihydropyrimidin-2-yl]piperidine-1-carboximidamide is unique due to its combination of a piperidine ring, a dihydropyrimidinone core, and a benzyl group This unique structure imparts specific chemical properties and reactivity that are not found in other similar compounds

Properties

Molecular Formula

C26H31N5O

Molecular Weight

429.6 g/mol

IUPAC Name

4-benzyl-N'-[4-methyl-6-oxo-5-(2-phenylethyl)-1H-pyrimidin-2-yl]piperidine-1-carboximidamide

InChI

InChI=1S/C26H31N5O/c1-19-23(13-12-20-8-4-2-5-9-20)24(32)29-26(28-19)30-25(27)31-16-14-22(15-17-31)18-21-10-6-3-7-11-21/h2-11,22H,12-18H2,1H3,(H3,27,28,29,30,32)

InChI Key

YHTQCZPVPNBTSX-UHFFFAOYSA-N

Isomeric SMILES

CC1=C(C(=O)NC(=N1)/N=C(\N)/N2CCC(CC2)CC3=CC=CC=C3)CCC4=CC=CC=C4

Canonical SMILES

CC1=C(C(=O)NC(=N1)N=C(N)N2CCC(CC2)CC3=CC=CC=C3)CCC4=CC=CC=C4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.